N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
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Overview
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative, such as 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine, under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
Uniqueness
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group and the methoxy-substituted phenyl ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOGXFNGFOILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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